An In-depth Technical Guide to 3-Bromo-5-chloropyridine-2-carbonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Bromo-5-chloropyridine-2-carbonitrile: Properties, Synthesis, and Applications
Introduction
3-Bromo-5-chloropyridine-2-carbonitrile is a halogenated pyridine derivative that serves as a versatile and highly valuable building block in the realms of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a pyridine ring substituted with bromine and chlorine atoms at the 3- and 5-positions, respectively, and a nitrile group at the 2-position, provides multiple reactive sites for a diverse array of chemical transformations. This guide offers a comprehensive technical overview of its chemical properties, synthetic methodologies, reactivity, and applications, with a particular focus on its utility for researchers and professionals in drug development.
Compound Profile and Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Bromo-5-chloropyridine-2-carbonitrile is fundamental for its effective use in experimental design, particularly concerning solubility, reaction conditions, and purification strategies.
| Property | Value |
| IUPAC Name | 3-Bromo-5-chloropyridine-2-carbonitrile |
| Synonyms | 3-Bromo-5-chloropicolinonitrile |
| CAS Number | 760207-83-8 |
| Molecular Formula | C₆H₂BrClN₂[1][2] |
| Molecular Weight | 217.45 g/mol [1][2] |
| Appearance | Solid, often described as beige or off-white to light brown[3][4] |
| Melting Point | 77-81 °C (for the related compound 3-Bromo-5-chloropyridine)[5] |
| Storage Temperature | Keep in a dark place, under an inert atmosphere, at room temperature.[1] |
| Hydrogen Bond Acceptors | 2[1] |
| Topological Polar Surface Area | 36.7 Ų[1] |
Spectroscopic Characterization
While specific experimental spectra for 3-Bromo-5-chloropyridine-2-carbonitrile are not widely published, its structure allows for the prediction of key spectroscopic features.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals in the aromatic region. These signals will appear as doublets due to coupling with each other. Based on the electronic effects of the substituents, the proton at the 6-position would likely appear further downfield than the proton at the 4-position.
¹³C NMR Spectroscopy: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will appear in the characteristic range of 115-125 ppm. The remaining five carbons of the pyridine ring will have chemical shifts influenced by the attached halogen and nitrile groups.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong absorption band around 2230-2210 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring will also be present.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion and fragment ions containing these halogens.
Synthesis and Reactivity
Illustrative Synthetic Workflow
The following diagram outlines a potential synthetic pathway, which is a common strategy for introducing a bromine atom onto an aromatic ring.
Caption: A potential Sandmeyer reaction pathway for the synthesis of 3-Bromo-5-chloropyridine-2-carbonitrile.
Step-by-Step Protocol (Generalized)
-
Diazotization: 3-Amino-5-chloropyridine-2-carbonitrile is dissolved in an acidic aqueous solution (e.g., hydrobromic acid) and cooled to 0-5 °C.
-
A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature to form the intermediate diazonium salt.
-
Sandmeyer Reaction: A solution of copper(I) bromide (CuBr) is prepared.
-
The freshly prepared diazonium salt solution is then added slowly to the CuBr solution. This facilitates the replacement of the diazonium group with a bromine atom, yielding the desired product.
-
Work-up and Purification: After the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent. The organic layers are then combined, washed, dried, and the solvent is evaporated. The crude product can be purified by techniques such as column chromatography or recrystallization.
Reactivity Insights
The reactivity of 3-Bromo-5-chloropyridine-2-carbonitrile is dictated by its functional groups:
-
Halogen Reactivity: Both the bromine and chlorine atoms can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[6] This allows for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups. The bromine atom is generally more reactive than the chlorine atom in these types of reactions.
-
Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. This functional group provides a handle for further derivatization.
-
Pyridine Ring: The pyridine nitrogen can be protonated or alkylated. The electron-withdrawing nature of the substituents makes the ring less susceptible to electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated heterocycles, particularly those containing chlorine, are prevalent in pharmaceuticals.[7] 3-Bromo-5-chloropyridine-2-carbonitrile is a prime example of a key intermediate used in the synthesis of more complex and biologically active molecules.[6][8]
The strategic placement of the bromo, chloro, and nitrile groups allows for sequential and site-selective modifications, making it an ideal scaffold for building molecular libraries for drug screening. The pyridine core itself is a common feature in many approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.
While specific drugs derived directly from this compound are not extensively documented in the public domain, its structural motifs are found in compounds targeting a range of therapeutic areas, from oncology to infectious diseases.[8] Its utility lies in providing a rigid and well-defined core upon which various pharmacophoric elements can be appended.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Bromo-5-chloropyridine-2-carbonitrile.
Safety and Handling Summary
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, chemical-resistant gloves, and tightly fitting safety goggles.[9] |
| Handling | Handle in a well-ventilated area to avoid the formation of dust and aerosols. Use non-sparking tools.[9] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[9] |
| First Aid (Inhalation) | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][9] |
| First Aid (Skin Contact) | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[3][9] |
| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[3][10] |
| First Aid (Ingestion) | Rinse mouth and do not induce vomiting. Seek immediate medical attention.[3][6] |
| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[9] Wear self-contained breathing apparatus.[9] |
Conclusion
3-Bromo-5-chloropyridine-2-carbonitrile is a strategically functionalized heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its well-defined reactive sites allow for a high degree of control in the synthesis of complex molecular targets. A thorough understanding of its chemical properties, reactivity, and handling requirements is crucial for leveraging its full potential in research and development, particularly in the quest for novel therapeutic agents.
References
- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
PubChem. (n.d.). 3-Bromo-5-chloropyridin-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2-chloro-5-fluoropyridine. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
CRO SPLENDID LAB. (n.d.). 3-Bromo-5-chloropyridine-2-carbonitrile. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 3-溴-5-氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. Page loading... [wap.guidechem.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]

